

Comparative study of 1H-indazole versus 2H-indazole derivatives in biological assays

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Compound of Interest

Compound Name: 2,3-Dimethyl-2H-indazole-6-carboxylic acid

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A Comparative Guide to 1H- and 2H-Indazole Derivatives in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

Indazole, a bicyclic heteroaromatic compound, is a cornerstone of modern medicinal chemistry. [1] Its derivatives are integral to a multitude of approved drugs, particularly in oncology, for their ability to act as kinase inhibitors. [2][3] The indazole scaffold exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. [4] While structurally similar, the seemingly minor difference in the position of a nitrogen-bound hydrogen atom profoundly impacts their physicochemical properties and, consequently, their biological activities. [1] The 1H-tautomer is generally the more thermodynamically stable form. [4][5] This guide provides a comprehensive, data-driven comparison of these two isomers to inform rational drug design and guide researchers in selecting the optimal scaffold for their therapeutic targets.

Physicochemical and Spectroscopic Distinctions: More Than Just a Hydrogen's Position

The difference in the hydrogen's location on the pyrazole ring leads to distinct electronic distributions. This, in turn, affects properties like dipole moment and basicity. For instance, 2H-

indazole has a larger dipole moment than its 1H counterpart.[1] These fundamental differences are also reflected in their spectroscopic signatures, which are crucial for their unambiguous identification, especially since synthetic routes can often produce a mixture of both isomers.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two. In ^1H NMR, the H-3 proton of 2H-indazoles is typically found at a higher chemical shift (more deshielded) compared to 1H-indazoles.[5] Furthermore, unsubstituted 1H-indazoles exhibit a characteristic broad N-H signal.[5] In ^{13}C NMR, the chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, can also be used for definitive assignment.[6]

A Comparative Look at Biological Activity: Kinase Inhibition and Beyond

Both 1H- and 2H-indazole derivatives have demonstrated significant potential across a wide array of biological targets, including but not limited to, protein kinases, apoptosis signal-regulating kinase 1 (ASK1), and prostanoid EP4 receptors.[7][8][9]

The Kings of Kinase Inhibition: A Privileged Scaffold

The indazole core is considered a "privileged scaffold" in kinase inhibitor design, largely due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.[2][10] Many approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core.[2][11]

While both isomers are effective, the choice between a 1H- and 2H-scaffold can significantly influence potency and selectivity. For example, a series of 1H-indazole-3-carboxamide derivatives have been explored as potent and selective kinase inhibitors targeting a range of kinases like p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3 β (GSK-3 β).[7] Conversely, 2H-indazole-3-carboxamide derivatives have been identified as novel and potent antagonists of the prostanoid EP4 receptor, a target in colorectal cancer immunotherapy.[9]

The following table summarizes the inhibitory activities of representative 1H- and 2H-indazole derivatives against various kinases, illustrating the diverse potential of both scaffolds.

Compound Type	Derivative Example	Target Kinase(s)	IC50 (nM)	Reference
1H-Indazole	[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine	FGFR1	100	[12]
1H-Indazole	A 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative	FGFR	-	[2]
1H-Indazole	A 1H-indazole amide derivative	ERK1/2	9.3 - 25.8	[4]
2H-Indazole	A multi-target 2H-indazole derivative	VEGFR-2, Tie-2, EphB4	3.45, 2.13, 4.71	[4]

Note: IC50 values are highly dependent on assay conditions and the specific substitutions on the indazole core. This table is for illustrative purposes to showcase the activity of both isomer types.

Structure-Activity Relationships (SAR): The "Why" Behind the Activity

The biological activity of indazole derivatives is not solely determined by the 1H or 2H nature of the core but is also heavily influenced by the substituents at various positions.[\[13\]](#)[\[14\]](#) For instance, in a series of 1H-indazole derivatives designed as ASK1 inhibitors, systematic SAR studies led to the discovery of a compound with excellent in vitro kinase activity.[\[8\]](#) Similarly, for

2H-indazole-3-carboxamide EP4 antagonists, a thorough exploration of SAR was crucial in identifying a derivative with single-nanomolar antagonistic activity.[9]

The strategic placement of different functional groups can modulate factors like:

- Binding Affinity: By forming additional interactions with the target protein.
- Selectivity: By exploiting subtle differences in the binding pockets of different kinases.
- Pharmacokinetic Properties: Such as solubility, metabolic stability, and cell permeability.[15]

Bioisosteric Replacement: A Strategic Swap

In drug design, the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool.[16] Indazole itself can be considered a bioisostere of indole and phenol.[17] This strategic replacement can lead to improved metabolic stability and pharmacokinetic profiles.[15] The choice between a 1H- and 2H-indazole can be a key part of this optimization process, as the different electronic properties and hydrogen bonding capabilities of the two isomers can lead to distinct interactions with the target protein.[18][19]

Experimental Protocols: A Guide to Evaluation

To enable a direct and meaningful comparison of 1H- and 2H-indazole derivatives, standardized and robust biological assays are essential.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed with the indazole derivative, ATP, and the specific substrate. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Protocol:

- **Compound Preparation:** Prepare serial dilutions of the 1H- and 2H-indazole derivatives in DMSO.
- **Kinase Reaction:** In a 384-well plate, add the kinase, the specific peptide substrate, ATP, and the test compound in an appropriate assay buffer.
- **Incubation:** Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- **ATP Depletion:** Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- **Signal Generation:** Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

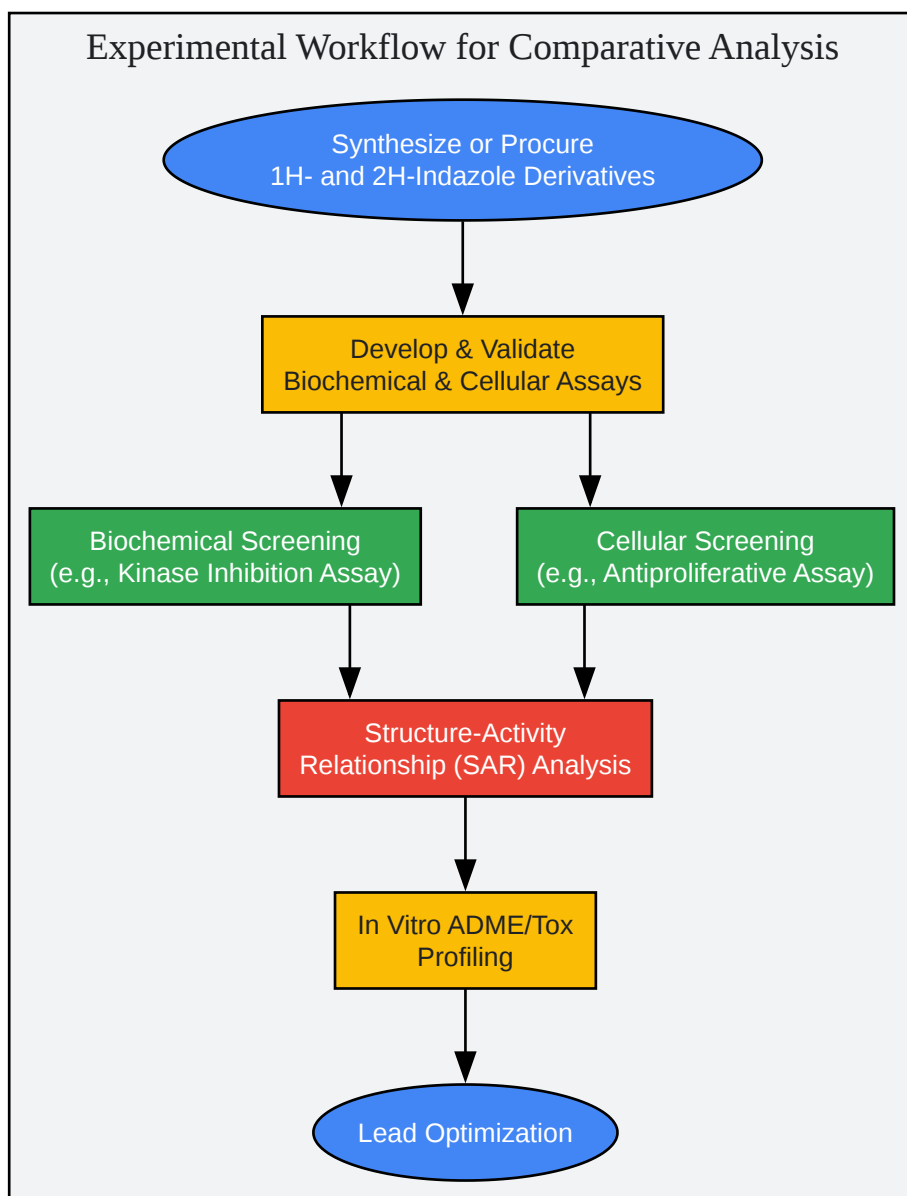
Step-by-Step Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the 1H- and 2H-indazole derivatives for a specified period (e.g., 72 hours).

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

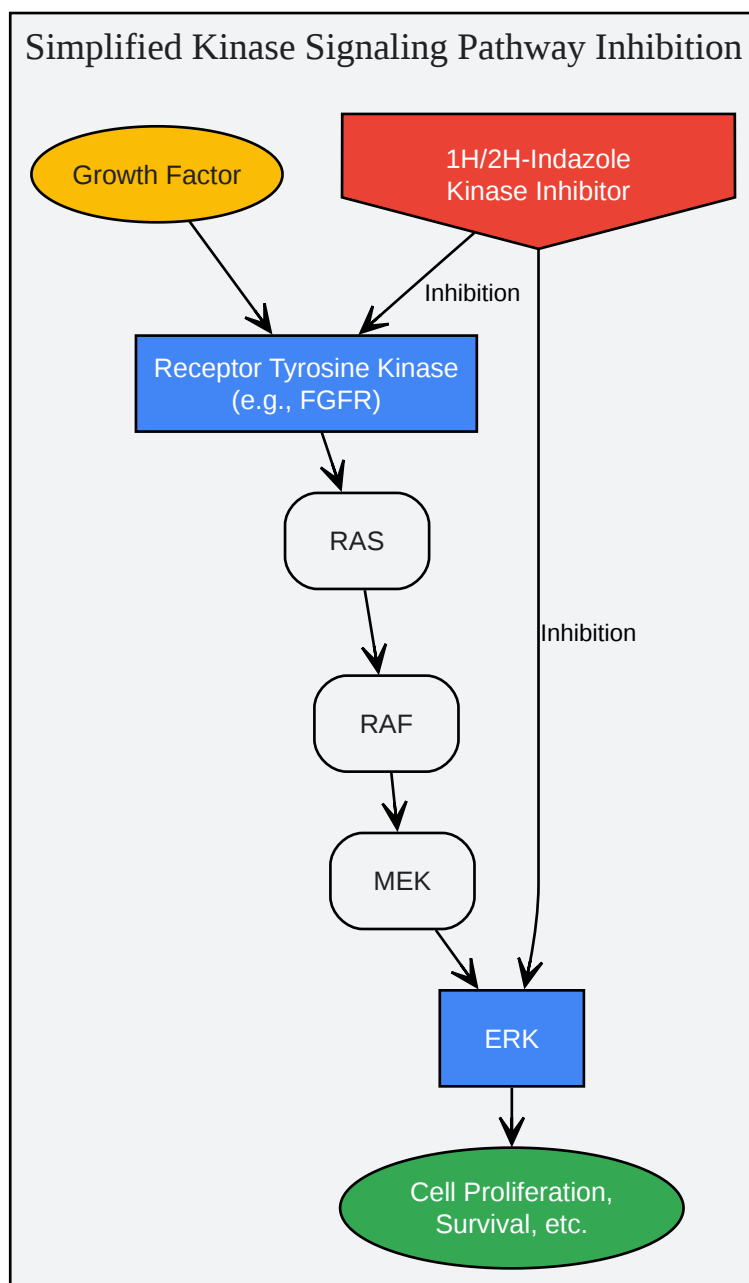
Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of key concepts and workflows.



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Caption: A generalized workflow for the comparative evaluation of indazole isomers.



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Caption: Inhibition of a generic kinase signaling cascade by indazole derivatives.

Conclusion: A Tale of Two Tautomers with Shared Promise

The choice between 1H- and 2H-indazole scaffolds is a critical decision in the drug discovery process. While the 1H-isomer is thermodynamically more stable, both isomers have proven to be invaluable in the development of potent and selective therapeutics. A thorough understanding of their distinct physicochemical properties, coupled with rigorous comparative biological evaluation and insightful structure-activity relationship studies, will continue to unlock the full potential of this remarkable heterocyclic system. This guide serves as a foundational resource for researchers to navigate the nuances of 1H- and 2H-indazole chemistry and biology, ultimately accelerating the discovery of next-generation medicines.

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